molecular formula C9H6BrFN2O2 B1524961 methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate CAS No. 1000341-53-6

methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate

Cat. No.: B1524961
CAS No.: 1000341-53-6
M. Wt: 273.06 g/mol
InChI Key: HZTYDUMMKKHYGM-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate is a synthetic organic compound with the molecular formula C9H6BrFN2O2. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302-H312-H315-H319-H332-H335 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-bromo-4-fluoro-1H-indazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can have enhanced biological activities and different pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-fluoro-1H-indazole-3-carboxylate
  • Methyl 6-chloro-4-fluoro-1H-indazole-3-carboxylate
  • Methyl 6-bromo-4-chloro-1H-indazole-3-carboxylate

Uniqueness

Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. These halogen atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2O2/c1-15-9(14)8-7-5(11)2-4(10)3-6(7)12-13-8/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTYDUMMKKHYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694552
Record name Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-53-6
Record name Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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